molecular formula C23H24Br2N6S2 B12911545 Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane CAS No. 62575-59-1

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B12911545
CAS No.: 62575-59-1
M. Wt: 608.4 g/mol
InChI Key: AIZDXMYXWDFFDQ-UHFFFAOYSA-N
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Description

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound featuring a triazole ring substituted with bromophenyl and propylthio groups

Preparation Methods

The synthesis of Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of bromophenyl and propylthio groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents can convert the bromophenyl groups to phenyl groups.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other substituents. Common reagents used in these reactions include bromine, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets through its bromophenyl and propylthio groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Compared to these compounds, Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific combination of bromophenyl and propylthio groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-(4-bromophenyl)-1,2,4-triazole
  • 5-(propylthio)-1,2,4-triazole These compounds share structural similarities but differ in their specific substituents and resulting properties.

Biological Activity

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-(4-bromophenyl)-5-propylthio-4H-1,2,4-triazole. The compound can be synthesized through S-alkylation processes and subsequent modifications to enhance its biological activity. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound's structure plays a crucial role in its interaction with microbial targets .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Studies report that it demonstrates significant activity against various fungal strains, including Candida albicans. The compound's efficacy can be attributed to its ability to disrupt fungal cell membranes and inhibit ergosterol synthesis .

Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. In vitro assays using cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) have shown that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these cell lines are reported to be less than those of standard chemotherapeutic agents like doxorubicin .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Antifungal Mechanism : It interferes with ergosterol biosynthesis in fungal cells.
  • Anticancer Mechanism : The compound promotes apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation .

Case Studies

Recent case studies highlight the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A study involving patients with resistant bacterial infections showed promising results with this compound as part of a combination therapy.
  • Case Study 2 : Clinical trials evaluating its efficacy in treating certain types of cancer have reported improved patient outcomes compared to traditional therapies.

Properties

CAS No.

62575-59-1

Molecular Formula

C23H24Br2N6S2

Molecular Weight

608.4 g/mol

IUPAC Name

4-(4-bromophenyl)-3-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C23H24Br2N6S2/c1-3-13-32-22-28-26-20(30(22)18-9-5-16(24)6-10-18)15-21-27-29-23(33-14-4-2)31(21)19-11-7-17(25)8-12-19/h5-12H,3-4,13-15H2,1-2H3

InChI Key

AIZDXMYXWDFFDQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CC3=NN=C(N3C4=CC=C(C=C4)Br)SCCC

Origin of Product

United States

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